4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine
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Overview
Description
4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a bromo-methoxybenzene sulfonyl group, and a piperidine ring
Preparation Methods
One common synthetic route involves the use of N-bromosuccinimide (NBS) for bromination reactions . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine can be compared with other piperidine derivatives, such as:
4-Bromo-N-Z-piperidine: Similar in structure but with different functional groups.
Benzyl 4-bromopiperidine-1-carboxylate: Another piperidine derivative with distinct chemical properties.
Properties
IUPAC Name |
4-benzyl-1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S/c1-24-19-14-17(7-8-18(19)20)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJFLNHQJIKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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